molecular formula C11H10ClNO4 B125225 ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- CAS No. 149809-25-6

ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]-

Cat. No.: B125225
CAS No.: 149809-25-6
M. Wt: 255.65 g/mol
InChI Key: CSZGVPCUMJDPAB-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetyl group attached to a benzodioxole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- typically involves the chloroacetylation of imines derived from 1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and a suitable base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation reactions may produce corresponding carboxylic acids .

Scientific Research Applications

ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]- is unique due to its specific structural features, such as the benzodioxole ring and chloroacetyl group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

149809-25-6

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

N-[6-(2-chloroacetyl)-1,3-benzodioxol-5-yl]acetamide

InChI

InChI=1S/C11H10ClNO4/c1-6(14)13-8-3-11-10(16-5-17-11)2-7(8)9(15)4-12/h2-3H,4-5H2,1H3,(H,13,14)

InChI Key

CSZGVPCUMJDPAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2

Synonyms

Acetamide, N-[6-(chloroacetyl)-1,3-benzodioxol-5-yl]- (9CI)

Origin of Product

United States

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